![molecular formula C17H17N3S B2876670 1-(2,5-dimethyl-3-thienyl)-1-ethanone N-(8-quinolinyl)hydrazone CAS No. 478258-64-9](/img/structure/B2876670.png)
1-(2,5-dimethyl-3-thienyl)-1-ethanone N-(8-quinolinyl)hydrazone
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Description
1-(2,5-Dimethyl-3-thienyl)-1-ethanone N-(8-quinolinyl)hydrazone, also known as DMEQH, is an organic compound that has been studied for its potential use in a variety of scientific applications. DMEQH is a relatively new compound, having been synthesized in 2008, and has since been studied for its potential use in pharmaceuticals, biochemistry, and other fields.
Scientific Research Applications
Pharmaceutical Research
Thiophene derivatives, like the one , are known for their therapeutic properties. They have been utilized in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . This compound’s structural features could be explored for the synthesis of novel drugs with improved pharmacological profiles.
properties
IUPAC Name |
N-[(Z)-1-(2,5-dimethylthiophen-3-yl)ethylideneamino]quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-11-10-15(13(3)21-11)12(2)19-20-16-8-4-6-14-7-5-9-18-17(14)16/h4-10,20H,1-3H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOWQEMYCDZODT-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=NNC2=CC=CC3=C2N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)C)/C(=N\NC2=CC=CC3=C2N=CC=C3)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethyl-3-thienyl)-1-ethanone N-(8-quinolinyl)hydrazone |
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